An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2,4-dichloropyridine
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2,4-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2,4-dichloropyridine, an important halogenated pyridine derivative. Widely utilized as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules, a thorough understanding of its physical and chemical characteristics is essential for its effective application in research and development.[1][2][3][4] This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a visual representation of a common synthesis pathway.
Core Physicochemical Data
The fundamental physicochemical properties of 5-Bromo-2,4-dichloropyridine are summarized in the table below for easy reference and comparison. These values have been compiled from various chemical data sources.
| Property | Value |
| Molecular Formula | C₅H₂BrCl₂N[1][2] |
| Molecular Weight | 226.89 g/mol [1][2] |
| Appearance | Colorless to yellow or brown liquid or solid[1][5] |
| Melting Point | 21-22 °C[1][2][6] |
| Boiling Point | 60-62 °C at 0.9 Torr[1][2][6] |
| Density | 1.848 g/cm³[2] |
| Refractive Index | 1.597[2][6] |
| Flash Point | 100.8 °C[2][6] |
| Vapor Pressure | 0.0512 mmHg at 25°C[2] |
| pKa (Predicted) | -1.31 ± 0.10[1][2] |
| Solubility | Low solubility in water; soluble in common organic solvents like dichloromethane and chloroform.[7] |
| CAS Number | 849937-96-8[1][2] |
Experimental Protocols
The determination of the physicochemical properties listed above relies on established laboratory techniques. The following sections provide detailed methodologies for key experimental procedures.
Melting Point Determination (Capillary Method)
The melting point of an organic solid is a crucial indicator of its purity.[8] A sharp melting range typically signifies a pure compound, whereas impurities tend to depress and broaden the melting range.[8][9]
Principle: A small, powdered sample of the solid is heated at a controlled rate in a capillary tube. The melting point range is the temperature from which the first drop of liquid is observed to the temperature at which the entire sample becomes a clear liquid.[10][11]
Methodology:
-
Sample Preparation: Ensure the 5-Bromo-2,4-dichloropyridine sample is dry and finely powdered.[10]
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-4 mm.[9][11]
-
Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.[9][10]
-
Approximate Determination: If the melting point is unknown, perform a rapid heating (10-20 °C/minute) to find an approximate value.[9][11]
-
Accurate Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point.[11] Insert a new sample and heat at a slow, controlled rate (1-2 °C/minute).[9]
-
Observation and Recording: Record the temperature at which melting begins and the temperature at which the sample is completely liquid. This range is the melting point.[11]
Solubility Determination
Solubility tests provide valuable information about the polarity and the presence of acidic or basic functional groups in a molecule.[12][13]
Principle: The solubility of a solute in a solvent is governed by the principle of "like dissolves like".[14] Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The presence of functional groups that can be protonated or deprotonated can dramatically alter solubility in aqueous acids or bases.
Methodology:
-
Preparation: Place approximately 25 mg of 5-Bromo-2,4-dichloropyridine into a small, clean test tube.[12]
-
Solvent Addition: Add 0.75 mL of the test solvent (e.g., water, 5% HCl, 5% NaOH, diethyl ether, dichloromethane) in small portions.[12]
-
Mixing: After each addition, shake the test tube vigorously for 10-20 seconds to facilitate dissolution.[12][14]
-
Observation: Observe whether the compound dissolves completely. If a single homogeneous phase is formed, the substance is considered soluble. If two distinct phases remain or solid is present, it is insoluble.[14]
-
Classification:
-
Water Solubility: Indicates the presence of polar functional groups. If soluble, test the solution with litmus paper to check for acidity or basicity.[12][13]
-
5% HCl Solubility: Solubility suggests the presence of a basic functional group (like an amine).[12]
-
5% NaOH Solubility: Solubility indicates an acidic functional group.[12]
-
Organic Solvent Solubility: Solubility in solvents like diethyl ether or dichloromethane indicates a predominantly non-polar character.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation
NMR spectroscopy is a powerful analytical technique for structure elucidation. Proper sample preparation is critical for obtaining a high-quality spectrum.[15]
Principle: The sample is dissolved in a deuterated solvent, which is "invisible" in a ¹H NMR spectrum.[16] An internal standard, such as tetramethylsilane (TMS), is often added to provide a reference point for chemical shifts.[16] The solution must be homogeneous and free of solid particles to avoid distortion of the magnetic field.
Methodology:
-
Sample Weighing: For a standard ¹H NMR spectrum, accurately weigh 5-25 mg of 5-Bromo-2,4-dichloropyridine.[15][17] For ¹³C NMR, a higher concentration (e.g., 50-100 mg) may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[17]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[15][16]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean vial.[15] If necessary, gently vortex or sonicate to ensure complete dissolution.
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.
-
Volume Adjustment: Ensure the final sample height in the NMR tube is between 4 and 5 cm.[15]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly before inserting it into the spectrometer.
Synthesis Pathway Visualization
5-Bromo-2,4-dichloropyridine is an important intermediate that can be synthesized through various routes.[3] One common laboratory-scale synthesis involves a two-step process starting from 2-amino-4-chloropyridine.[3][18] This pathway includes a bromination reaction followed by a diazotization-chlorination reaction.
Caption: Synthesis of 5-Bromo-2,4-dichloropyridine.
References
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- 6. echemi.com [echemi.com]
- 7. 5-Bromo-2,4-dichloropyridine Manufacturer & Supplier in China | High Purity CAS 24145-06-2 | Specifications, Applications, Safety Data [pipzine-chem.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
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- 11. southalabama.edu [southalabama.edu]
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- 14. chem.ws [chem.ws]
- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 16. NMR Spectroscopy [www2.chemistry.msu.edu]
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- 18. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
